molecular formula C12H10N2O B3050501 2-Amino-5-(p-tolyl)furan-3-carbonitrile CAS No. 26454-84-2

2-Amino-5-(p-tolyl)furan-3-carbonitrile

Cat. No. B3050501
CAS RN: 26454-84-2
M. Wt: 198.22
InChI Key: GMZCUKLVBYGBAZ-UHFFFAOYSA-N
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Description

2-Amino-5-(p-tolyl)furan-3-carbonitrile is a heterocyclic compound with the chemical formula C₁₂H₁₀N₂O . It belongs to the furan class of compounds and contains an amino group, a cyano group, and a tolyl (methylphenyl) substituent. The molecular weight of this compound is approximately 198.22 g/mol .


Synthesis Analysis

  • Aluminum Chloride-Catalyzed Reaction

    • A general procedure involves the reaction of the corresponding furo or pyrrolo aminonitrile with cyclohexanone in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction is carried out in 1,2-dichloroethane under reflux conditions. After purification, the desired 2-amino-5-(p-tolyl)furan-3-carbonitrile is obtained .
  • Dirhodium Tetraacetate-Mediated Reaction

    • Another method utilizes dirhodium tetraacetate as a catalyst. The reaction involves the condensation of 2-amino-5-(p-tolyl)furan-3-carbonitrile with dimethyl diazomalonate or methyldiazoacetoacetate. The reaction is performed in fluorobenzene at elevated temperatures .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Amino-5-(p-tolyl)furan-3-carbonitrile is prominently utilized in the synthesis of various heterocyclic compounds. Research by Gewald and Bellmann (1983) demonstrated its use in producing 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans through O-alkylation and Thorpe-Ziegler cyclization processes (Gewald & Bellmann, 1983). Martins et al. (2009) also explored the synthesis of 2-amino-5-aryl-furan-3-carbonitriles under acid-promoted conditions (Martins et al., 2009).

Building Block in Heterocyclic Synthesis

El-Shahawi and El-ziaty (2017) utilized 2-amino-4,5-diphenylfuran-3-carbonitrile as a building block for constructing novel heterocyclic derivatives, highlighting its versatility in organic synthesis (El-Shahawi & El-ziaty, 2017).

Electronic Transport Properties

Farbodnia et al. (2021) investigated the electronic transport properties of 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile derivatives, revealing its potential in molecular electronic applications (Farbodnia et al., 2021).

Furan-3-Carbonitrile Derivatives Synthesis

The synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives by Kobayashi et al. (1997) involved processes like Michael addition and enolate-nitrile coupling, where furan-3-carbonitrile derivatives played a crucial role (Kobayashi et al., 1997).

Electrocatalytic Applications

Vafajoo et al. (2014) described the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile, leading to the formation of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives (Vafajoo et al., 2014).

Antitumor Activities

Mohareb, Fleita, and Sakka (2011) explored the use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in synthesizing quinoline, furan, and thiophene derivatives, demonstrating antitumor activities against various cancer cell lines (Mohareb, Fleita, & Sakka, 2011).

Inhibitors of Src Kinase Activity

Boschelli et al. (2005) investigated the use of thieno[3,2-b]pyridine-6-carbonitriles, including furan derivatives, as inhibitors of Src kinase activity, showing potential in cancer therapy (Boschelli et al., 2005).

Antibacterial Activity

Hamid and Shehta (2018) synthesized novel pyrimidines from furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile, exhibiting antibacterial properties against Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018).

properties

IUPAC Name

2-amino-5-(4-methylphenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15-11/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZCUKLVBYGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249273
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(p-tolyl)furan-3-carbonitrile

CAS RN

26454-84-2
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Martins, MC Carreiras, R León, C De Los Ríos… - European journal of …, 2011 - Elsevier
The synthesis and pharmacological analyses of a number of furo[2,3-b]quinolin-4-amine, and pyrrolo[2,3-b]quinolin-4-amine derivatives are reported. Thus, we synthesized diversely …
Number of citations: 58 www.sciencedirect.com

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